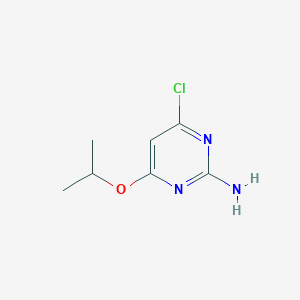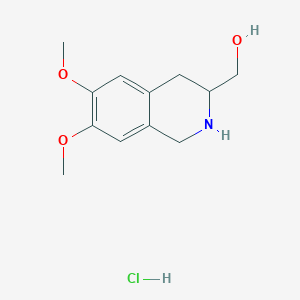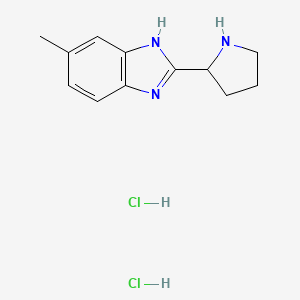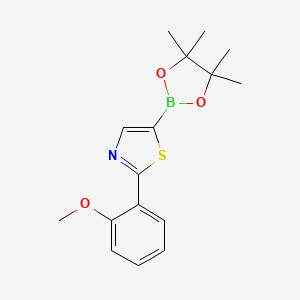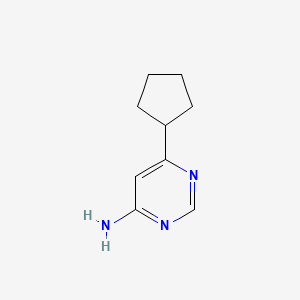
Pentacloruro de Mn(III) meso-Tetra (N-metil-4-piridil) porfina
Descripción general
Descripción
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is a synthetic metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides. It is known for its stability and solubility in water . The compound is utilized in various fields, including organic synthesis, photochemistry, and as a catalyst in different reactions .
Aplicaciones Científicas De Investigación
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride has a wide range of scientific research applications:
Análisis Bioquímico
Biochemical Properties
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride plays a crucial role in biochemical reactions, primarily functioning as an electron donor. This property enables it to act as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry . The compound interacts with various enzymes and proteins, facilitating catalytic, oxidizing, and photoreactive roles. For instance, it has been shown to efficiently catalyze olefin oxidation with high selectivity in a solid–liquid biphasic reaction system .
Cellular Effects
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to transfer electrons to other molecules impacts cellular redox states, which in turn affects cell function . Additionally, its role as a photoreactive substance allows it to interact with cellular components under light exposure, potentially influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects through binding interactions with biomolecules. It functions as an electron donor, transferring electrons to other molecules and enabling catalytic, oxidizing, and photoreactive roles . This electron transfer capability is central to its mechanism of action, facilitating enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins are critical for its catalytic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride change over time. The compound has demonstrated great stability, recyclability, and leaching resistance, maintaining its catalytic activity over multiple cycles . Studies have shown that the quality of the catalyst remains consistent for up to eight cycles, indicating its durability and long-term effectiveness
Metabolic Pathways
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its catalytic and oxidizing roles The compound’s electron transfer capability plays a significant role in metabolic flux and metabolite levels, impacting cellular redox states and overall metabolism
Transport and Distribution
Within cells and tissues, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic, oxidizing, and photoreactive roles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride involves the reaction of manganese salts with meso-Tetra (N-methyl-4-pyridyl) porphine under controlled conditions. Free-radical polymerization at ambient temperature is often employed to construct this catalytic system . The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and the addition of chloride ions to stabilize the manganese complex.
Industrial Production Methods
Industrial production methods for Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as dynamic light scattering and atomic absorption spectroscopy are used to monitor the synthesis and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It functions as an electron donor, transferring electrons to other molecules, which enables its catalytic, oxidizing, and photoreactive roles .
Common Reagents and Conditions
Common reagents used in reactions with Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride include hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (TBHP) as oxidants . These reactions are often carried out in biphasic environments to facilitate the separation and reuse of the catalyst.
Major Products Formed
The major products formed from reactions involving Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride include epoxides from the oxidation of olefins and other oxidized organic compounds .
Mecanismo De Acción
The mechanism by which Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects involves its role as an electron donor. It transfers electrons to other molecules, enabling catalytic, oxidizing, and photoreactive roles . The compound’s molecular targets include various organic substrates, and its pathways involve the formation of reactive oxygen species and other intermediates during oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride: Similar in structure but contains cobalt instead of manganese.
Fe(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride: Contains iron and is used as a peroxynitrite decomposition catalyst.
Uniqueness
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is unique due to its high stability, solubility in water, and its ability to function effectively as a catalyst in a variety of chemical reactions. Its versatility in different fields of research and industry makes it a valuable compound .
Propiedades
IUPAC Name |
manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZTXYKLXZFSZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl5MnN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125565-45-9 | |
| Record name | Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


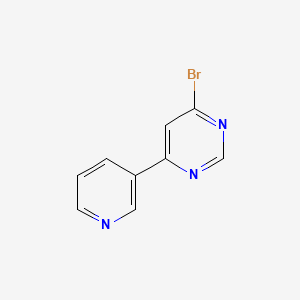
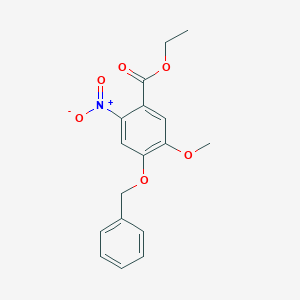
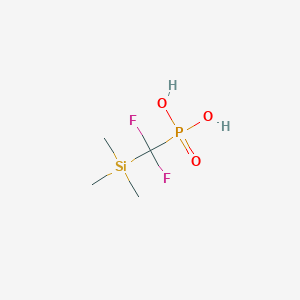
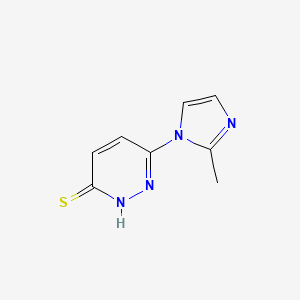
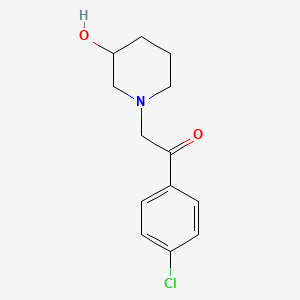
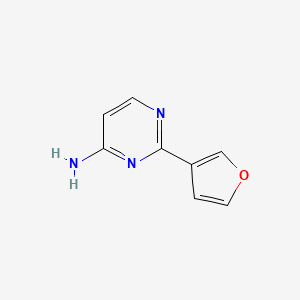
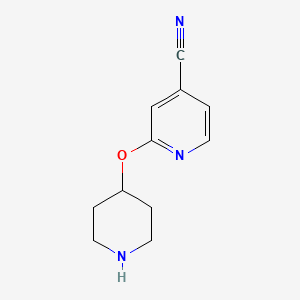
![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)
